
2-((1-(3-氟苯基)环己基)氨基)-N-羟基嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring which is a common structure in many biological compounds . The molecule also contains a fluorophenyl group and a cyclohexyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl group would likely add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the amine group (-NH2) and the carboxamide group (-CONH2) are both common reactive sites in organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the arrangement of atoms and functional groups within the molecule .科学研究应用
化学合成中的级联转化:Ukhin 等人(2015 年) 的研究重点是类似化学结构的反应,导致表现出环-环互变异构的产品,这在合成有机化学中至关重要。
癌症治疗和激酶抑制:Schroeder 等人(2009 年)发现了 N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺(BMS-777607),这是一种强效且选择性的 Met 激酶抑制剂,对癌症治疗具有影响。
合成具有潜在抗癌活性的新型化合物:Jayarajan 等人(2019 年)合成了 6-氨基-5-氰基-4-(4-氟苯基)-2-氧代-N-(吡啶-2-基)-2H-[1,2'-联吡啶]-3-甲酰胺 等化合物,这些化合物显示出与微管蛋白秋水仙碱结合位点的相互作用,表明具有潜在的抗癌活性。
药物合成中的嘧啶研究:Kashima 等人(1974 年) 关于二羧酰亚胺与苯甲腈在液氨中反应的研究有助于理解嘧啶的合成,嘧啶是一类在药物应用中具有重要意义的化合物。
氟嘧啶的合成和表征:Wada 等人(2012 年)专注于合成 2,4-二取代-5-氟嘧啶,这是各种抗癌剂中的分子核心,表明此类化合物在药物化学中的相关性。
作用机制
ACY-775, also known as “2-[1-(3-Fluoro-phenyl)-cyclohexylamino]-pyrimidine-5-carboxylic acid hydroxyamide” or “2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide”, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) .
Target of Action
ACY-775 primarily targets HDAC6 , a member of the histone deacetylase family . HDAC6 plays a crucial role in the regulation of key biological processes, including gene expression and protein function through the removal of acetyl groups from lysine residues .
Mode of Action
ACY-775 inhibits HDAC6 with an IC50 of 7.5 nM . This inhibition leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The enhanced acetylation of α-tubulin is associated with improved cellular functions, such as increased mitochondrial motility .
Biochemical Pathways
The inhibition of HDAC6 by ACY-775 affects various biochemical pathways. It leads to the hyperacetylation of α-tubulin, which is associated with the regulation of microtubule-dependent processes . This can influence cellular functions such as cell shape, intracellular transport, and cell motility .
Pharmacokinetics
It has been noted that acy-775 is brain bioavailable upon systemic administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ACY-775.
Result of Action
The inhibition of HDAC6 by ACY-775 has been associated with various cellular effects. For instance, it has been observed to increase the innervation of the neuromuscular junctions in the gastrocnemius muscle and improve the motor and sensory nerve conduction . Moreover, ACY-775 shares the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .
安全和危害
未来方向
生化分析
Biochemical Properties
ACY-775 interacts with HDAC6, a unique histone deacetylase with two functional catalytic domains . This interaction results in the inhibition of HDAC6, leading to an increase in acetylation of α-tubulin . This biochemical reaction plays a crucial role in regulating a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins .
Cellular Effects
ACY-775 has been shown to have significant effects on various types of cells. In vitro studies have shown that treatment with ACY-775 enhances the acetylation of α-tubulin, which is associated with increased motility of mitochondria within the neurites . Furthermore, ACY-775 has been reported to share the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .
Molecular Mechanism
The molecular mechanism of ACY-775 involves its binding and inhibition of HDAC6. This leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The increased acetylation of α-tubulin is associated with changes in cell function, including enhanced mitochondrial motility . Furthermore, ACY-775 has been shown to inhibit metallo-β-lactamase domain-containing protein 2 (MBLAC2) .
Temporal Effects in Laboratory Settings
The effects of ACY-775 have been observed over time in laboratory settings. For instance, in vitro studies have shown that treatment with ACY-775 leads to a significant increase in the signal intensity of acetylated α-tubulin over time . This suggests that ACY-775 may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of ACY-775 have been shown to vary with different dosages. For instance, biodistribution profiles of ACY-775 have been examined after acute dosing at 5 or 50 mg/kg over 2 hours . At 30 minutes after acute 50 mg/kg injection, plasma levels of ACY-775 were found to be 1359 ng/mL (4.1 μM) .
Metabolic Pathways
ACY-775 is involved in the metabolic pathway of HDAC6 inhibition. This pathway involves the deacetylation of α-tubulin, a process that is inhibited by ACY-775 . The inhibition of this pathway by ACY-775 leads to an increase in the acetylation of α-tubulin .
Transport and Distribution
It is known that ACY-775 is a potent and selective inhibitor of HDAC6, suggesting that it may interact with transporters or binding proteins associated with this enzyme .
Subcellular Localization
The subcellular localization of ACY-775 is also yet to be fully determined. Given that it is an inhibitor of HDAC6, it is likely that it localizes to the same subcellular compartments as this enzyme
属性
IUPAC Name |
2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBURCQQEUNLDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is ACY-775 and what makes it unique?
A1: ACY-775, also known as 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). [, , , , , , ] Unlike pan-HDAC inhibitors, ACY-775 demonstrates significant selectivity for HDAC6 over other HDAC classes, particularly Class I HDACs (HDAC1, 2, and 3). [, , ] This selectivity is crucial as it potentially minimizes off-target effects and improves the safety profile compared to less selective HDAC inhibitors. [, , ]
Q2: How does ACY-775 interact with HDAC6 and what are the downstream effects?
A2: While the precise molecular interactions of ACY-775 with HDAC6 require further investigation, it is known to inhibit the enzymatic activity of HDAC6. [, , ] HDAC6 is a cytoplasmic deacetylase that acts on various substrates, including α-tubulin, a critical component of microtubules. [, ] By inhibiting HDAC6, ACY-775 prevents the deacetylation of α-tubulin, leading to its hyperacetylation. [, , ] This disruption of microtubule dynamics can have profound effects on cell signaling, protein trafficking, and ultimately cell viability, particularly in cancer cells. [, ]
Q3: Is there evidence that ACY-775 affects gene expression in cancer cells?
A3: Yes, research indicates that ACY-775 can modulate gene expression in specific cancer types. For instance, in multiple myeloma (MM) cells, ACY-775, in combination with immunomodulatory drugs (IMiDs) like lenalidomide, was found to synergistically reduce the expression of MYC and IRF4. [] These transcription factors play crucial roles in MM cell growth and survival, and their downregulation contributes to the enhanced anti-cancer activity observed with the combination therapy. []
Q4: What cancer types have shown sensitivity to ACY-775 in preclinical studies?
A4: Preclinical studies have explored the anti-cancer potential of ACY-775 in various cancer types. Notably, multiple myeloma (MM) cells have exhibited significant sensitivity to ACY-775, both as a single agent and in combination with other anti-myeloma agents. [, , ] Additionally, Her2+ breast cancer cells have shown promising responses to ACY-775, particularly when combined with targeted therapies like lapatinib (a Her2 inhibitor) or PI3K inhibitors. [] Studies have also investigated its effects in Non-Hodgkin's Lymphoma (NHL) cell lines, showing synergistic activity with targeted agents like ibrutinib and PI3K inhibitors. []
Q5: What is the significance of ACY-775's selectivity for HDAC6 in a clinical setting?
A5: The high selectivity of ACY-775 for HDAC6 over other HDAC classes, particularly Class I HDACs, holds significant clinical importance. [, , ] Unlike pan-HDAC inhibitors which target multiple HDACs and are often associated with dose-limiting toxicities, ACY-775 demonstrates a favorable safety and tolerability profile in preclinical and early-phase clinical trials. [, , , ] This improved tolerability allows for potentially higher and more efficacious doses, as well as combination strategies with other anti-cancer agents, leading to enhanced therapeutic benefits. [, ]
Q6: Are there any imaging techniques available to study the distribution and target engagement of ACY-775 in vivo?
A6: While ACY-775 itself hasn't been developed as a PET imaging agent, research has explored the use of [18F]EKZ-001 ([18F]Bavarostat), a brain-penetrant positron emission tomography (PET) radioligand with high affinity and selectivity for HDAC6. [] [18F]EKZ-001 PET imaging allows for noninvasive assessment of HDAC6 levels in the brain and was used to compare the target occupancy of different HDAC6 inhibitors, including ACY-775, in non-human primates. []
Q7: What are the future research directions for ACY-775?
A7: Future research on ACY-775 should focus on:
- Identifying predictive biomarkers: Discovering biomarkers that can predict response to ACY-775 treatment would allow for personalized therapy and improve patient outcomes. []
- Investigating its potential in other diseases: Given the involvement of HDAC6 in neurodegenerative disorders, exploring the therapeutic potential of ACY-775 in these conditions could open new avenues for treatment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

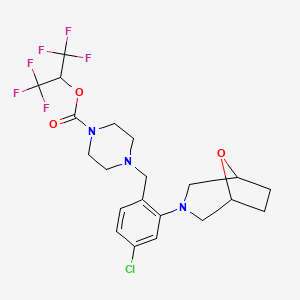
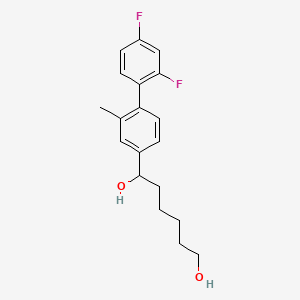

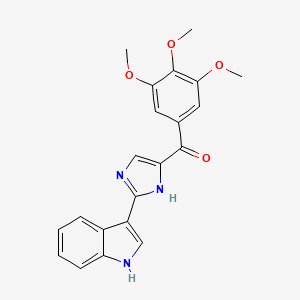

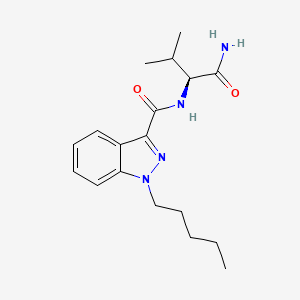
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
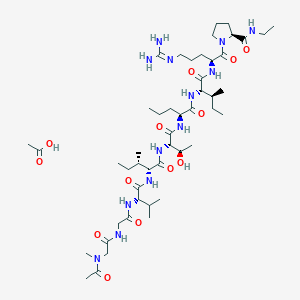
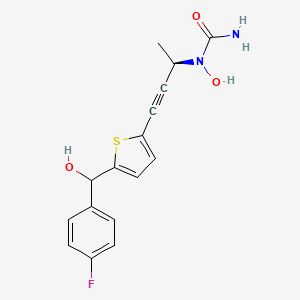
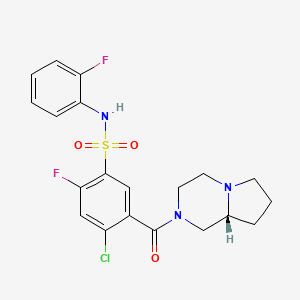
![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)


![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)